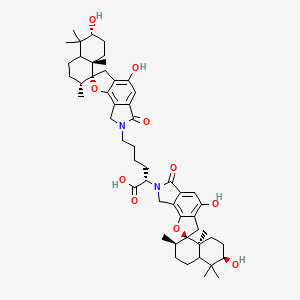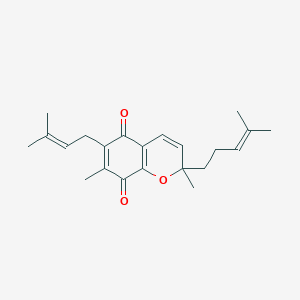
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a 1,3-propanediol backbone, an amino group, and a dihydro-1,3-dioxo-1H-isoindole moiety. The presence of these functional groups makes it a versatile molecule with applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) involves multiple steps. The initial step typically includes the preparation of 1,3-propanediol, followed by the introduction of the amino and hydroxymethyl groups. The cyclohexyl-1-phenylpropyl group is then attached through a series of condensation reactions. The final step involves the formation of the dihydro-1,3-dioxo-1H-isoindole moiety and the carboxylate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while nucleophilic substitution of the amino group can produce various substituted derivatives.
科学的研究の応用
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: A simpler analog with similar functional groups but lacking the cyclohexyl-1-phenylpropyl and dihydro-1,3-dioxo-1H-isoindole moieties.
Tris(hydroxymethyl)aminomethane: Another related compound used as a buffer in biochemical applications.
Uniqueness
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) is unique due to its complex structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
216681-21-9 |
|---|---|
分子式 |
C28H36N2O7 |
分子量 |
512.6 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[(1R)-3-cyclohexyl-1-phenylpropyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C24H25NO4.C4H11NO3/c26-22-19-13-12-18(24(28)29)15-20(19)23(27)25(22)21(17-9-5-2-6-10-17)14-11-16-7-3-1-4-8-16;5-4(1-6,2-7)3-8/h2,5-6,9-10,12-13,15-16,21H,1,3-4,7-8,11,14H2,(H,28,29);6-8H,1-3,5H2/t21-;/m1./s1 |
InChIキー |
UEMZZDQCKZSDJA-ZMBIFBSDSA-N |
SMILES |
C1CCC(CC1)CCC(C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
異性体SMILES |
C1CCC(CC1)CC[C@H](C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
正規SMILES |
C1CCC(CC1)CCC(C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
同義語 |
1,3-dihydroxy-2-hydroxymethylpropyl-2-ammonium 2-((R)-3-cyclo-hexyl-1-phenylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate monohydrate JTP-27536 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B1247151.png)
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)







![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1247164.png)



